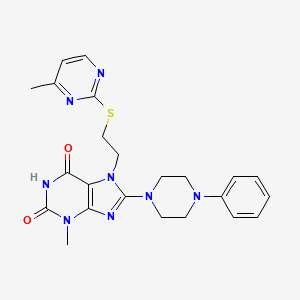
3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H26N8O2S and its molecular weight is 478.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N6O2S. The structure includes a purine core, a piperazine ring, and a pyrimidine moiety, which may contribute to its diverse biological effects.
Structural Formula
Anticancer Activity
Recent studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine and purine have been shown to inhibit various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer potential of related compounds against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.88 |
| Compound B | HCT116 | 0.39 |
| Compound C | A375 | 4.2 |
These results indicate that modifications in the structure can enhance cytotoxicity against specific cancer types, suggesting that the target compound may also possess similar properties.
The proposed mechanisms for anticancer activity include:
- Inhibition of Cell Proliferation : Compounds targeting cyclin-dependent kinases (CDKs) can halt the cell cycle.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial disruption.
- DNA Interaction : Binding to DNA or interfering with replication processes.
Neuropharmacological Effects
The presence of a piperazine ring suggests potential neuropharmacological activity. Piperazine derivatives are known for their effects on neurotransmitter systems.
Neurotransmitter Modulation
Research indicates that similar compounds can act as serotonin and dopamine receptor modulators. This could imply that the target compound may influence mood and cognitive functions.
Anti-inflammatory Properties
Compounds with purine structures often exhibit anti-inflammatory effects, which may be mediated through inhibition of pro-inflammatory cytokines.
In Vivo Studies
In animal models, related purine derivatives have shown:
- Reduced levels of TNF-alpha and IL-6.
- Decreased edema in inflammatory conditions.
Propiedades
IUPAC Name |
3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O2S/c1-16-8-9-24-21(25-16)34-15-14-31-18-19(28(2)23(33)27-20(18)32)26-22(31)30-12-10-29(11-13-30)17-6-4-3-5-7-17/h3-9H,10-15H2,1-2H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWPMTGDVNFABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













